

3-Iodo-4H-chromen-4-one structure and IUPAC name.

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Compound of Interest

Compound Name: 3-Iodo-4H-chromen-4-one

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An In-Depth Technical Guide to **3-Iodo-4H-chromen-4-one**: A Keystone Intermediate for Drug Discovery

For researchers and scientists in the field of medicinal chemistry, the 4H-chromen-4-one scaffold is a privileged structure, forming the core of numerous biologically active compounds, from natural flavonoids to synthetic pharmaceuticals.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antitubercular properties.[2][4][5] Within this versatile class of compounds, **3-Iodo-4H-chromen-4-one** emerges as a particularly valuable synthetic intermediate. The presence of a halogen at the 3-position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions, making it a cornerstone for building libraries of novel therapeutic agents.

This guide provides a comprehensive technical overview of **3-Iodo-4H-chromen-4-one**, covering its structure, synthesis, reactivity, and applications, designed for professionals engaged in drug development and synthetic chemistry.

Core Structure and Physicochemical Properties

The foundational structure of **3-Iodo-4H-chromen-4-one** consists of a fused benzene and γ -pyrone ring, with an iodine atom substituted at the C3 position of the pyrone ring. This arrangement establishes the molecule's core chemical identity and reactivity profile.

IUPAC Name: 3-iodochromen-4-one[6]

Synonyms: 3-Iodochromone, **3-Iodo-4H-chromen-4-one**[\[6\]](#)

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and characterization.

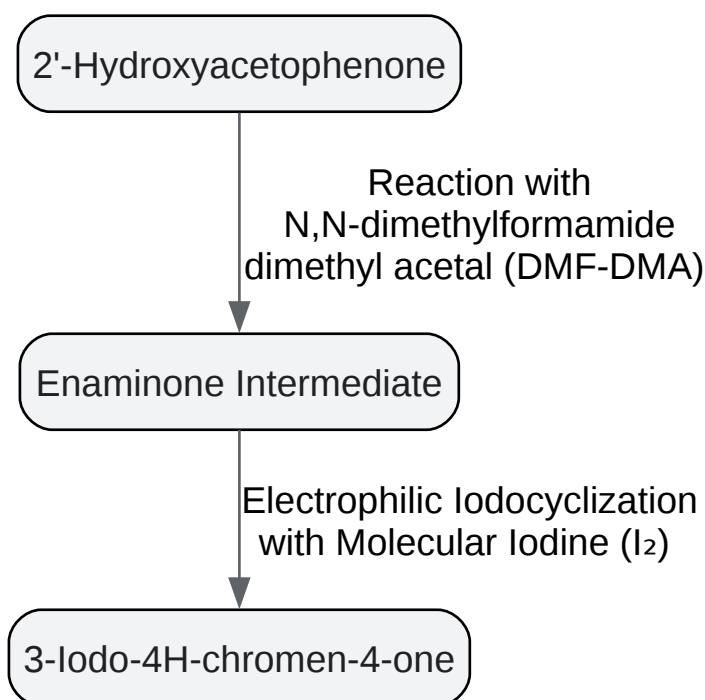
Property	Value	Source
Molecular Formula	C ₉ H ₅ IO ₂	PubChem [6]
Molecular Weight	272.04 g/mol	PubChem [6]
Exact Mass	271.93343 Da	PubChem [6]
CAS Number	122775-34-2	PubChem [6]
Appearance	Solid (typical)	Sigma-Aldrich
XLogP3-AA	2.2	PubChem [6]

Synthesis of 3-Iodo-4H-chromen-4-one

The synthesis of 3-iodochromones is most effectively achieved through the electrophilic cyclization of β -ketoenamines derived from 2'-hydroxyacetophenones. This method is robust and provides a direct route to the desired iodinated scaffold.[\[7\]](#)

Conceptual Workflow: From Precursor to Product

The synthesis follows a logical progression from a readily available starting material to the final iodinated chromone. The workflow is designed to first create a key intermediate that is then induced to cyclize in the presence of an iodine source.



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Caption: General workflow for the synthesis of **3-Iodo-4H-chromen-4-one**.

Detailed Experimental Protocol: Synthesis via Enaminone Intermediate

This protocol describes a validated method for synthesizing the title compound. The rationale behind using N,N-dimethylformamide dimethyl acetal (DMF-DMA) is its efficiency in forming the enaminone intermediate, which is pre-organized for the subsequent cyclization step. Molecular iodine (I₂) then acts as both an electrophile to activate the enaminone and the source of the iodine atom in an iodocyclization reaction.

Materials:

- 2'-Hydroxyacetophenone
- N,N-dimethylformamide dimethyl acetal (DMF-DMA)
- Molecular Iodine (I₂)
- Dioxane (solvent)

- Sodium bicarbonate (NaHCO_3)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Ethyl acetate (for extraction)
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Formation of the Enaminone Intermediate:
 - In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) in anhydrous dioxane.
 - Add DMF-DMA (1.2 eq) to the solution.
 - Heat the reaction mixture at 80-90 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate is often used in the next step without further purification.
- Electrophilic Iodocyclization:
 - Dissolve the crude enaminone intermediate in dioxane.
 - Add molecular iodine (I_2 , 1.5 eq) to the solution in portions at room temperature.
 - Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC until the starting material is consumed.
- Work-up and Purification:
 - Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to remove excess iodine.

- Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure **3-Iodo-4H-chromen-4-one**.

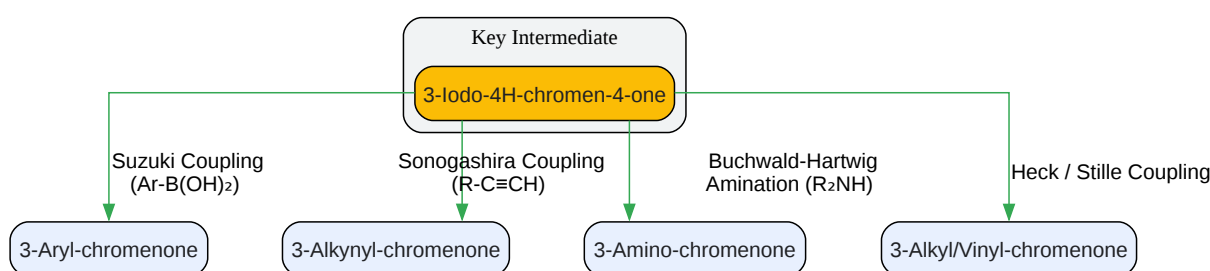
Spectroscopic Characterization

Confirmation of the structure of **3-Iodo-4H-chromen-4-one** is achieved through standard spectroscopic techniques. The data presented below are representative values based on analyses of closely related chromone structures.^[7]

Technique	Data and Interpretation
^1H NMR	δ 8.20-8.30 (dd, 1H, H-5), δ 7.70-7.85 (m, 2H, H-2, H-7), δ 7.40-7.60 (m, 2H, H-6, H-8). The downfield shift of H-5 is characteristic and due to the anisotropic effect of the carbonyl group.
^{13}C NMR	δ ~174 (C=O, C-4), δ ~156 (C-8a), δ ~134 (C-7), δ ~126 (C-5), δ ~125 (C-6), δ ~120 (C-4a), δ ~118 (C-8), δ ~85-90 (C-3, iodinated carbon). The C-3 signal is significantly shielded due to the heavy atom effect of iodine.
FTIR (KBr)	ν ~1630-1650 cm^{-1} (C=O stretch of γ -pyrone), ν ~1580-1600 cm^{-1} (C=C aromatic stretch).
Mass Spec (ESI)	m/z 272.9 $[\text{M}+\text{H}]^+$, confirming the molecular weight.

Reactivity and Synthetic Utility in Drug Development

The true value of **3-Iodo-4H-chromen-4-one** for drug development professionals lies in its synthetic versatility. The carbon-iodine bond at the C3 position is a prime site for transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents. This capability is critical for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize potency, selectivity, and pharmacokinetic properties.



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Caption: Key cross-coupling reactions using **3-Iodo-4H-chromen-4-one**.

This strategic functionalization enables the synthesis of diverse compound libraries targeting a range of diseases:

- **Oncology:** The chromone scaffold is found in compounds designed as kinase inhibitors and anticancer agents.[2]
- **Infectious Diseases:** Chromone derivatives have been developed as potent agents against multidrug-resistant tuberculosis.[5]
- **Neurodegenerative Diseases:** The scaffold is a key component in multi-target agents designed to combat Alzheimer's disease by inhibiting acetylcholinesterase.[8]

- Diabetic Complications: Derivatives of 4H-chromen-4-one have been identified as selective Rho kinase (ROCK) inhibitors, showing potential for treating diabetic retinopathy.[9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Iodo-4H-chromen-4-one** is classified with the following hazards:

- H302: Harmful if swallowed.[6]
- H319: Causes serious eye irritation.[6]

Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, rinse immediately with plenty of water.

Conclusion

3-Iodo-4H-chromen-4-one is more than just a simple heterocyclic compound; it is an enabling tool for innovation in medicinal chemistry. Its straightforward synthesis and, more importantly, its versatile reactivity make it an indispensable building block for the creation of novel, complex, and biologically active molecules. For researchers and drug development professionals, mastering the chemistry of this intermediate opens the door to vast areas of therapeutic discovery, from oncology to neurodegeneration.

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